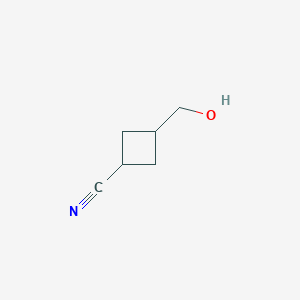

3-(hydroxymethyl)cyclobutane-1-carbonitrile

CAS No.: 938064-72-3

Cat. No.: VC2858221

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938064-72-3 |

|---|---|

| Molecular Formula | C6H9NO |

| Molecular Weight | 111.14 g/mol |

| IUPAC Name | 3-(hydroxymethyl)cyclobutane-1-carbonitrile |

| Standard InChI | InChI=1S/C6H9NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-2,4H2 |

| Standard InChI Key | GTCQMROOEJOBNO-UHFFFAOYSA-N |

| SMILES | C1C(CC1C#N)CO |

| Canonical SMILES | C1C(CC1C#N)CO |

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The physical and chemical properties of 3-(hydroxymethyl)cyclobutane-1-carbonitrile are largely determined by its functional groups and ring structure. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 3-(Hydroxymethyl)cyclobutane-1-carbonitrile

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C6H9NO | |

| Molecular Weight | Approximately 111 g/mol | Calculated |

| Structural Features | Cyclobutane ring with hydroxymethyl and carbonitrile groups | |

| Functional Groups | Hydroxyl (-OH), Nitrile (-CN) | |

| Solubility | Likely partially soluble in water due to hydroxyl group; soluble in organic solvents | Inferred |

| Reactivity | Reactive at both hydroxyl and nitrile functional sites |

The presence of the hydroxyl group confers some degree of hydrophilicity and hydrogen bonding capability, while the nitrile group contributes to the compound's polarity and serves as a versatile functional handle for further transformations. The cyclobutane ring introduces conformational constraints and ring strain, which can enhance the reactivity of the molecule in certain chemical processes.

Synthesis Methods

Common Synthetic Routes

The synthesis of 3-(hydroxymethyl)cyclobutane-1-carbonitrile typically involves several steps and can be approached through different routes. One common method starts from 3-methylenecyclobutanecarbonitrile through the addition of a hydroxymethyl group. This synthesis requires specific reagents and carefully controlled conditions to ensure the correct substitution pattern and stereochemistry.

The general synthetic pathway might involve:

-

Preparation of the cyclobutane ring structure

-

Introduction of the carbonitrile group

-

Addition of the hydroxymethyl functionality

Each step requires optimization of reaction conditions to achieve satisfactory yields and purity of the final product.

Reaction Conditions and Considerations

The hydroxymethylation reaction, which is a key step in the synthesis, can be particularly sensitive to temperature and pH conditions. These parameters require careful optimization to enhance yield and ensure high purity of the final product. Industrial methods for synthesizing this compound may utilize continuous flow reactors to improve efficiency and scalability while maintaining high-quality standards.

The synthesis process needs to address several challenges:

-

Control of regioselectivity to ensure attachment of functional groups at the correct positions

-

Management of stereochemistry, particularly when dealing with cis/trans isomers

-

Minimization of side reactions that could lead to unwanted byproducts

-

Purification procedures to obtain the compound with high purity

Chemical Reactivity

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group in 3-(hydroxymethyl)cyclobutane-1-carbonitrile can participate in various chemical transformations typical of primary alcohols. These include:

-

Esterification: Reaction with carboxylic acids or acid chlorides to form esters

-

Oxidation: Conversion to aldehyde or carboxylic acid derivatives

-

Substitution: Replacement of the hydroxyl group with various nucleophiles

-

Protection/Deprotection: Formation of silyl ethers or other protected forms for selective reactivity

These reactions provide pathways for further functionalization of the molecule, expanding its utility in organic synthesis.

Reactions Involving the Carbonitrile Group

The carbonitrile (nitrile) functional group is another reactive site in the molecule that can undergo several transformations:

-

Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions

-

Reduction: Formation of primary amines using appropriate reducing agents

-

Addition reactions: Nucleophilic addition to the carbon-nitrogen triple bond

-

Grignard and organolithium reactions: Formation of ketones after hydrolysis

These transformations are valuable for converting the compound into various derivatives with different functional groups.

Stereochemistry Considerations

The cyclobutane ring in 3-(hydroxymethyl)cyclobutane-1-carbonitrile introduces stereochemical considerations that affect both its synthesis and reactivity. The relative positioning of the hydroxymethyl and carbonitrile groups (cis or trans) influences the compound's physical properties and reactivity patterns. This stereochemistry can be leveraged in stereoselective synthetic applications, particularly when designing compounds with specific three-dimensional requirements.

Applications and Uses

Role in Organic Synthesis

3-(Hydroxymethyl)cyclobutane-1-carbonitrile serves as a valuable building block in organic synthesis due to its unique structural features and functional group handles. The cyclobutane ring provides a rigid scaffold with specific geometric constraints, while the hydroxymethyl and carbonitrile groups offer sites for selective chemical transformations. These properties make the compound useful for:

-

Construction of complex molecular architectures

-

Development of compounds with defined stereochemistry

-

Synthesis of cyclobutane-containing natural products and analogs

-

Preparation of specifically functionalized cyclobutane derivatives

Table 2: Potential Reactions and Applications of 3-(Hydroxymethyl)cyclobutane-1-carbonitrile

| Reaction Type | Description | Potential Applications | Source |

|---|---|---|---|

| Hydroxyl Group Reactions | Esterification, oxidation, substitution | Synthesis of esters, aldehydes, substituted derivatives | |

| Nitrile Group Reactions | Hydrolysis, reduction | Synthesis of carboxylic acids, amines | |

| Cyclobutane Ring Reactions | Ring-opening, expansion | Synthesis of larger ring systems or acyclic compounds | Inferred |

| Building Block | Use in organic synthesis | Development of complex molecules with defined stereochemistry |

Research Applications

Beyond its direct synthetic utility, 3-(hydroxymethyl)cyclobutane-1-carbonitrile has potential research applications in various fields of chemistry. These might include:

-

Studies on cyclobutane chemistry and reactivity

-

Investigations into strain-promoted reactions

-

Research on stereoselective transformations

-

Development of new synthetic methodologies

Spectroscopic and Analytical Data

IR Spectroscopy

Infrared spectroscopic analysis of 3-(hydroxymethyl)cyclobutane-1-carbonitrile would be expected to show characteristic absorption bands for:

-

O-H stretching (broad band around 3200-3600 cm⁻¹)

-

C-H stretching (around 2800-3000 cm⁻¹)

-

C≡N stretching (sharp band around 2200-2300 cm⁻¹)

-

C-O stretching (around 1050-1150 cm⁻¹)

These spectral features would be useful for confirming the structure and purity of synthesized samples.

Mass Spectrometry

Mass spectrometric analysis would provide information about the molecular weight and fragmentation pattern of 3-(hydroxymethyl)cyclobutane-1-carbonitrile. The molecular ion peak would be expected at m/z 111, corresponding to the molecular formula C6H9NO. Common fragmentation patterns might include loss of the hydroxyl group, cleavage of the hydroxymethyl group, or rupture of the cyclobutane ring.

Comparative Analysis

Comparison with Similar Cyclobutane Derivatives

Comparing 3-(hydroxymethyl)cyclobutane-1-carbonitrile with related compounds provides insights into how structural modifications affect physical properties and reactivity.

Table 3: Comparison of 3-(Hydroxymethyl)cyclobutane-1-carbonitrile with Related Compounds

The presence of additional substituents or modified functional groups significantly impacts the compound's physical properties, reactivity, and potential applications. For instance, the additional methyl group in 3-(hydroxymethyl)-3-methylcyclobutane-1-carbonitrile increases lipophilicity and introduces steric effects that could alter reactivity patterns. Similarly, the benzyloxy derivative introduces aromatic character and substantially increases molecular weight, which would affect solubility profiles and potential for π-stacking interactions .

Structure-Activity Relationships

The structural features of 3-(hydroxymethyl)cyclobutane-1-carbonitrile and its derivatives influence their chemical behavior and potential biological activities. The cyclobutane ring provides conformational rigidity, while the hydroxymethyl and carbonitrile groups serve as hydrogen bond donor/acceptor and acceptor, respectively. These characteristics are important considerations in structure-activity relationship studies, particularly for applications in medicinal chemistry.

Modifications to the base structure, such as:

-

Introduction of additional substituents on the cyclobutane ring

-

Variation in the position of functional groups

-

Replacement of hydroxymethyl or carbonitrile with other functional groups

can be strategically employed to tune physical properties, reactivity, and biological activity profiles for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume